3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole
Overview
Description
3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. Common steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions using thiols or disulfides.
Functionalization with chloro and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the phenoxymethyl group: This can be done using etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a more complex structure.
Uniqueness
3-(4-Chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other triazoles
Properties
IUPAC Name |
3-(4-chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-20-15(10-24-12-5-3-2-4-6-12)18-19-16(20)25-14-8-7-11(17)9-13(14)21(22)23/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLRBYCJDGNMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.